molecular formula C10H7BrN2O3 B6186637 2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2639455-70-0

2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B6186637
CAS No.: 2639455-70-0
M. Wt: 283.1
InChI Key:
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Description

2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3 It is characterized by the presence of a bromine atom, a phthalazinone moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the bromination of a phthalazinone derivative followed by the introduction of an acetic acid group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phthalazinone moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • 2-(8-chloro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • 2-(8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Uniqueness

2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different reactivity and potency in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminophthalic acid", "acetic anhydride", "phosphorus pentoxide", "bromine" ], "Reaction": [ "Step 1: 2-aminophthalic acid is reacted with acetic anhydride in the presence of phosphorus pentoxide to form 2-acetylamino-1,2-dihydrophthalic anhydride.", "Step 2: The resulting anhydride is then brominated using bromine to form 2-(8-bromo-1,2-dihydrophthalazin-2-yl)acetic acid.", "Step 3: The product is purified through recrystallization or column chromatography." ] }

CAS No.

2639455-70-0

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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